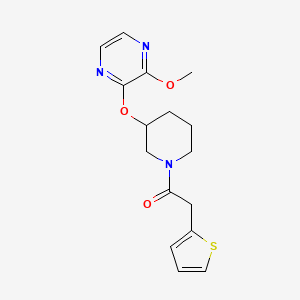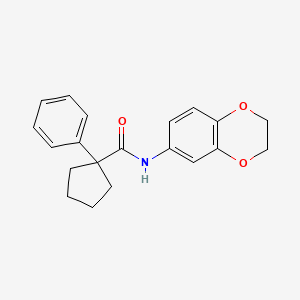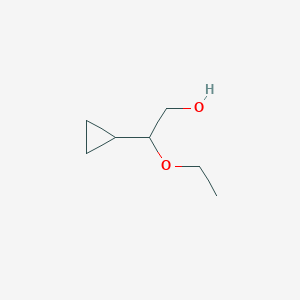![molecular formula C18H18N2O5S B2572053 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905688-23-5](/img/structure/B2572053.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is also known as AMG 9810 . It is a competitive antagonist of capsaicin activation and blocks all known modes of TRPV1 activation .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield is 85%, and the molecular formula is C14H13NSO4 . The synthesis process seems to be complex and involves multiple steps .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 291 g/mol . The structure includes a benzodioxin ring, a pyrrolidin ring, and a benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions include the formation of a 1,4-dioxane via pyrocatechol and the cleavage of the methyl group with LiOH .Physical And Chemical Properties Analysis
The compound has a melting point of 149 – 152°C . Its 1H-NMR (400 MHz; CDCl3; δ, ppm) is 7.71 (br. d, J = 7.6 Hz, 2H, H-2′ & H-6′), 7.53 (br.t, J = 8.0 Hz, 1H, H-4′), 7.42 (br.t, J = 7.6 Hz, 2H, H-3′ & H-5′), 6.78 (d, J = 8.4 Hz, 1H, H-8), 6.60 (d, J = 2.4 Hz, 1H, H-5), 6.45 (dd, J = 2.4, 8.4 Hz, 1H, H-7), 4.21 – 4.18 (m, 4H, CH2 – 2 & CH2 – 3) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
N-substituted sulfonamides bearing benzodioxane moiety exhibit significant antibacterial activity against various Gram-negative and Gram-positive strains. The synthesis of such compounds starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, leading to the production of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide. This compound, when further reacted with alkyl/aralkyl halides, affords N-substituted-N-(2,3dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, demonstrating potent therapeutic potential (Abbasi et al., 2016).
Antioxidant and Enzyme Inhibition
Sulfonamides incorporating 1,3,5-triazine motifs have shown notable antioxidant properties and inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase enzymes. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The compounds displayed moderate DPPH radical scavenging and metal chelating activity, with significant inhibition potency against AChE and BChE, suggesting their potential in managing neurodegenerative diseases (Lolak et al., 2020).
Photodynamic Therapy for Cancer
A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized, showing high singlet oxygen quantum yield. The photophysical and photochemical properties of this compound make it a promising Type II photosensitizer for the treatment of cancer in photodynamic therapy. Its significant fluorescence properties and appropriate photodegradation quantum yield highlight its potential in cancer treatment applications (Pişkin et al., 2020).
Diuretic and Antihypertensive Properties
N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized, with specific compounds demonstrating marked species-specific diuretic and antihypertensive activity in rats. This suggests the potential use of such compounds in treating hypertension and associated conditions (Klioze & Novick, 1978).
Wirkmechanismus
Target of Action
The primary targets of the compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the breakdown of acetylcholine in the case of cholinesterase, and a reduction in the production of leukotrienes in the case of lipoxygenase.
Biochemical Pathways
The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide affects the cholinergic and leukotriene pathways . The downstream effects include an increase in acetylcholine levels, which can enhance nerve signal transmission, and a decrease in leukotriene levels, which can reduce inflammation.
Pharmacokinetics
It is known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide’s action include enhanced nerve signal transmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene levels .
Biochemische Analyse
Biochemical Properties
The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide has been found to interact with various enzymes and proteins. It is known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes . By coordinating its SO2NH- anion with the Zn+2 cation of carbonic anhydrase, it reduces the output of HCO3-, a transition state required for activity .
Cellular Effects
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide has been found to exhibit anticancer properties by disturbing the cell cycle in the G1 phase and acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth . It also has been found to be effective cysteine protease inhibitors .
Molecular Mechanism
The molecular mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide involves a nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride in aqueous Na2CO3 at pH 10 under stirring at room temperature .
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-10-13(19-26(22,23)15-4-2-1-3-5-15)12-20(18)14-6-7-16-17(11-14)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMZFWFBBVUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
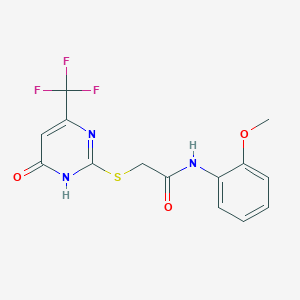
![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)
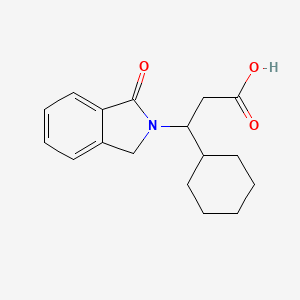
![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)
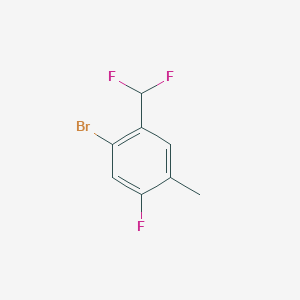
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)
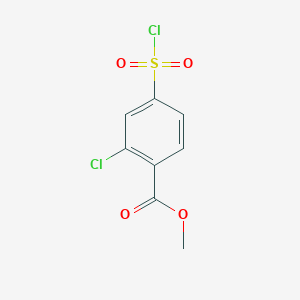
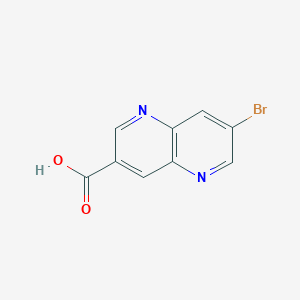
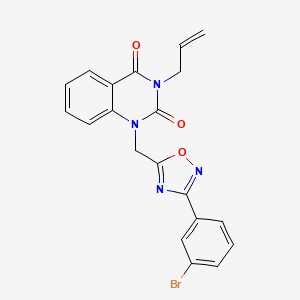
![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)
![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)
